molecular formula C24H25N3O2 B271027 N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide

Katalognummer B271027
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: MLSCBYGXEZWGBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a phthalazinone derivative that has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors in the brain. In

Wirkmechanismus

The mechanism of action of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is complex and not fully understood. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B in the brain. MPP+ selectively damages the dopaminergic neurons in the substantia nigra by inhibiting mitochondrial complex I, which leads to a loss of ATP production and oxidative stress. This results in the degeneration of dopaminergic neurons and the onset of Parkinsonian symptoms.
In addition to its neurotoxic effects, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to modulate the activity of certain enzymes and receptors in the brain. For example, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to modulate the activity of certain receptors, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide are diverse and complex. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide selectively damages the dopaminergic neurons in the substantia nigra, which leads to a loss of dopamine production and the onset of Parkinsonian symptoms. In addition to its neurotoxic effects, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to have anti-inflammatory and anti-tumor properties, and it has been studied for its potential use in cancer therapy. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to modulate the activity of certain enzymes and receptors in the brain, and it has been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its ability to selectively damage the dopaminergic neurons in the substantia nigra, which makes it a useful model for studying the pathophysiology of Parkinson's disease. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a widely used model for testing potential therapeutic interventions and for studying the underlying mechanisms of the disease.
However, there are also some limitations to using N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments. One limitation is that the neurotoxic effects of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide are irreversible, which means that once the dopaminergic neurons are damaged, they cannot be restored. This makes it difficult to use N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide as a model for studying the potential for neuroregeneration in Parkinson's disease. Another limitation is that N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a relatively acute model, which means that it may not fully capture the chronic nature of the disease.

Zukünftige Richtungen

There are many potential future directions for research on N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide. One area of research is the development of new therapeutic interventions for Parkinson's disease. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a widely used model for testing potential therapeutic interventions, and there is a need for new treatments that can slow or halt the progression of the disease.
Another area of research is the development of new models for studying the pathophysiology of Parkinson's disease. While N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a useful model, it has some limitations, and there is a need for new models that can better capture the chronic nature of the disease.
Finally, there is a need for further research on the biochemical and physiological effects of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide. While N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been studied extensively, there is still much that is not fully understood about its mechanism of action and its potential applications in scientific research. Further research in this area could lead to new insights into the pathophysiology of Parkinson's disease and other neurological disorders, as well as new therapeutic interventions for these conditions.

Synthesemethoden

The synthesis of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide involves a multi-step process that begins with the reaction of 2-methylbenzylamine with phthalic anhydride to form the intermediate 2-(2-methylphenyl)-2,3-dihydrophthalic anhydride. This intermediate is then reacted with phenylhydrazine to form the final product, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide. The purity and yield of the final product can be improved through various purification techniques, including recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been studied extensively for its potential applications in scientific research. One of the most well-known applications of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is its use as a neurotoxin in animal models of Parkinson's disease. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is converted to a toxic metabolite by the enzyme monoamine oxidase-B in the brain, which selectively damages the dopaminergic neurons in the substantia nigra. This results in a loss of dopamine production and the onset of Parkinsonian symptoms in the animal model. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a widely used model for studying the pathophysiology of Parkinson's disease and for testing potential therapeutic interventions.
In addition to its use as a neurotoxin, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been studied for its potential applications in other areas of scientific research. For example, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to have anti-inflammatory and anti-tumor properties, and it has been studied for its potential use in cancer therapy. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to modulate the activity of certain enzymes and receptors in the brain, and it has been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

Eigenschaften

Produktname

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide

Molekularformel

C24H25N3O2

Molekulargewicht

387.5 g/mol

IUPAC-Name

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)propanamide

InChI

InChI=1S/C24H25N3O2/c1-16-10-6-9-15-21(16)25-23(28)17(2)27-24(29)20-14-8-7-13-19(20)22(26-27)18-11-4-3-5-12-18/h3-6,9-12,15,17H,7-8,13-14H2,1-2H3,(H,25,28)

InChI-Schlüssel

MLSCBYGXEZWGBN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.